2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
CAS No.: 476626-75-2
Cat. No.: VC4435821
Molecular Formula: C13H8Cl2N2O2S2
Molecular Weight: 359.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476626-75-2 |
|---|---|
| Molecular Formula | C13H8Cl2N2O2S2 |
| Molecular Weight | 359.24 |
| IUPAC Name | 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide |
| Standard InChI | InChI=1S/C13H8Cl2N2O2S2/c1-19-6-2-3-8-9(4-6)20-13(16-8)17-12(18)7-5-10(14)21-11(7)15/h2-5H,1H3,(H,16,17,18) |
| Standard InChI Key | APPCUBGBFIQXLC-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Profile
The compound’s molecular formula is C₁₃H₈Cl₂N₂O₂S₂, with a molecular weight of 359.24 g/mol. Its IUPAC name, 2,5-dichloro-N-(6-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide, reflects the integration of a thiophene ring substituted at positions 2 and 5 with chlorine atoms and a carboxamide group at position 3 linked to a 6-methoxybenzothiazole. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 476626-75-2 |
| SMILES | COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl |
| InChIKey | APPCUBGBFIQXLC-UHFFFAOYSA-N |
| Solubility | Not fully characterized |
The benzothiazole moiety contributes aromatic stability, while the thiophene ring’s electron-withdrawing chlorine atoms enhance electrophilic reactivity. The methoxy group at position 6 of the benzothiazole influences solubility and intermolecular interactions .
Spectroscopic Characterization
Structural validation relies on nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy:
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¹H NMR: Signals at δ 3.85 ppm (singlet, OCH₃), δ 7.25–7.90 ppm (aromatic protons), and δ 10.20 ppm (amide NH) confirm substituent placement.
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IR: Peaks at 1680 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C-N stretch) verify the carboxamide linkage .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via condensation reactions between activated thiophene-3-carboxylic acid derivatives and 6-methoxy-1,3-benzothiazol-2-amine. A representative protocol involves:
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Activation of Thiophene Carboxylic Acid:
Thiophene-3-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, which reacts with triethylamine to enhance electrophilicity. -
Amide Bond Formation:
The acyl chloride reacts with 6-methoxy-1,3-benzothiazol-2-amine in dimethylformamide (DMF) under inert atmosphere (N₂/Ar) at 60–80°C for 6–8 hours.
Yield Optimization: Catalysts like 1-hydroxybenzotriazole (HOBt) and N,N'-dicyclohexylcarbodiimide (DCC) improve yields to 70–85% by minimizing side reactions .
Reaction Dynamics
The methoxy group’s electron-donating effect directs electrophilic substitution to the benzothiazole’s 2-position, while chlorine atoms on the thiophene stabilize the intermediate via resonance . Side reactions, such as hydrolysis of the methoxy group, are mitigated by maintaining anhydrous conditions.
The carboxamide linkage facilitates hydrogen bonding with kinase active sites, while the dichlorothiophene moiety intercalates DNA, inducing apoptosis .
Material Science Applications
Organic Electronics
The compound’s π-conjugated system enables applications in:
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Organic Photovoltaics (OPVs): As an electron-deficient moiety in donor-acceptor polymers, achieving power conversion efficiencies (PCE) of 6–8%.
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Electroluminescent Devices: Emission peaks at 450–500 nm (blue-green region) when integrated into OLED architectures .
Catalysis
The benzothiazole-thiophene framework serves as a ligand in palladium-catalyzed cross-coupling reactions, enhancing yields in Suzuki-Miyaura couplings by 20–30% compared to triphenylphosphine .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the methoxy group’s position or replacing chlorine with fluorinated groups could enhance bioavailability .
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Polymer Chemistry: Developing copolymers with thieno[3,4-b]thiophene for high-efficiency OPVs.
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Targeted Drug Delivery: Conjugating the compound to nanoparticle carriers to improve tumor-specific uptake .
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